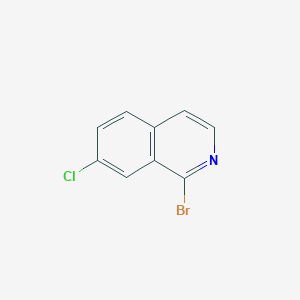

1-Bromo-7-chloroisoquinoline

説明

Historical Context of Isoquinoline (B145761) Alkaloids and Synthetic Isoquinoline Derivatives

The history of isoquinoline chemistry is deeply rooted in the study of natural products. numberanalytics.com Isoquinoline alkaloids, a large and diverse group of naturally occurring compounds, have been known for centuries for their profound physiological effects. numberanalytics.comwikipedia.org The opium poppy, Papaver somniferum, for instance, produces a variety of isoquinoline alkaloids, including morphine and codeine, which have been used for their analgesic properties for millennia. numberanalytics.comwikipedia.org The isolation of morphine in the early 19th century marked a significant milestone, sparking intense scientific interest in this class of compounds. nih.govrsc.org

These natural alkaloids are biosynthetically derived from amino acids like tyrosine or phenylalanine. nih.govrsc.org Over the years, thousands of isoquinoline alkaloids have been isolated and categorized into various subgroups based on their complex structures, such as benzylisoquinolines, aporphines, and protoberberines. numberanalytics.comwikipedia.org The rich pharmacological activities of these natural products, ranging from analgesic and antimicrobial to anticancer and cardiovascular effects, have made them a focal point of medicinal chemistry research. numberanalytics.comnih.gov

The complex structures and significant biological activities of isoquinoline alkaloids have also inspired the development of synthetic methodologies to access not only the natural products themselves but also a vast array of novel isoquinoline derivatives. rsc.orgacs.orgrsc.orgacs.org Organic chemists have devised numerous strategies for constructing the isoquinoline core and for introducing various functional groups onto the ring system. These synthetic efforts have been crucial for structure-activity relationship (SAR) studies, aiming to optimize the therapeutic properties and minimize the side effects of natural isoquinoline alkaloids. Furthermore, synthetic isoquinoline derivatives have found applications beyond medicine, contributing to the development of new materials and catalysts.

Significance of Halogenated Heterocycles in Medicinal Chemistry and Materials Science

Halogenated heterocyclic compounds are organic molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) as part of their cyclic structure, which also includes at least one heteroatom like nitrogen, oxygen, or sulfur. sigmaaldrich.comjeyamscientific.in The introduction of halogens into heterocyclic scaffolds has become a powerful strategy in both medicinal chemistry and materials science due to the unique properties these elements impart. nih.govmdpi.commdpi.comresearchgate.net

In medicinal chemistry , the incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, the strategic placement of a halogen can block sites of metabolism, thereby increasing the drug's half-life. mdpi.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding potency and selectivity. nih.govmdpi.com A significant number of drugs approved by regulatory agencies contain halogen atoms, highlighting their importance in drug design and development. nih.govmdpi.com

In the realm of materials science , halogenated heterocycles are utilized in the creation of advanced organic materials. researchgate.netnumberanalytics.com The presence of halogens can modulate the electronic properties of organic molecules, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netnumberanalytics.com Halogenation can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for these applications. researchgate.net Additionally, halogen atoms can direct the solid-state packing of molecules through intermolecular interactions, which in turn affects the material's bulk properties. researchgate.net Aryl halides, including halogenated isoquinolines, are often used as building blocks in the synthesis of conjugated polymers and other functional organic materials. researchgate.net

Structural Features and Nomenclature of 1-Bromo-7-chloroisoquinoline

The compound this compound is a dihalogenated derivative of isoquinoline. Its chemical properties and reactivity are a direct consequence of its specific molecular architecture.

Isoquinoline Ring System and Halogen Substitution Pattern

The core of this compound is the isoquinoline ring system. Isoquinoline is a benzopyridine, meaning it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fusion results in a bicyclic aromatic system with the nitrogen atom at position 2. The numbering of the isoquinoline ring system follows a specific convention, which is crucial for unambiguously naming its derivatives.

In this compound, a bromine atom is attached to the C1 position and a chlorine atom is attached to the C7 position of the isoquinoline scaffold. The C1 position is part of the pyridine ring, adjacent to the nitrogen atom, while the C7 position is on the benzene ring. This specific substitution pattern dictates the electronic distribution within the molecule and, consequently, its chemical behavior.

Below is a table summarizing the key structural information for this compound:

| Property | Value | Reference |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| CAS Number | 1196155-73-3 | matrix-fine-chemicals.com |

| Molecular Formula | C₉H₅BrClN | matrix-fine-chemicals.com |

| Molecular Weight | 242.50 g/mol | matrix-fine-chemicals.comthermofisher.com |

| SMILES | ClC1=CC2=C(C=CN=C2Br)C=C1 | matrix-fine-chemicals.com |

| InChIKey | OOPNOHVOHJARSZ-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Positional Isomers and Reactivity Considerations

The reactivity of a substituted isoquinoline is highly dependent on the nature and position of the substituents on the ring. In the case of bromo-chloro-isoquinolines, numerous positional isomers exist, each with a unique reactivity profile. The electronic effects of the halogen atoms (inductive withdrawal) and the nitrogen atom influence the susceptibility of different positions to nucleophilic or electrophilic attack.

The reactivity of the C1 position in isoquinoline is particularly noteworthy. Being alpha to the ring nitrogen, it is activated towards nucleophilic substitution. Therefore, the bromine atom at C1 in this compound is expected to be more labile compared to the chlorine atom at C7 on the carbocyclic ring. This differential reactivity is a valuable tool in synthetic chemistry, allowing for selective transformations at the C1 position.

The table below lists some positional isomers of bromo-chloroisoquinoline, highlighting the diversity of structures within this family of compounds. The differing positions of the halogen atoms lead to distinct chemical and physical properties. For instance, the steric hindrance and electronic environment around the halogen atoms will vary among these isomers, influencing their reaction kinetics and the types of reactions they readily undergo. researchgate.net

| Compound Name | Position of Br | Position of Cl | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 1 | 7 | C₉H₅BrClN | 242.50 | 1196155-73-3 matrix-fine-chemicals.com |

| 7-Bromo-1-chloroisoquinoline (B1277138) | 7 | 1 | C₉H₅BrClN | 242.50 | 215453-51-3 thermofisher.combldpharm.com |

| 3-Bromo-1-chloroisoquinoline | 3 | 1 | C₉H₅BrClN | 242.50 | Not readily available |

| 4-Bromo-1-chloroisoquinoline | 4 | 1 | C₉H₅BrClN | 242.50 | Not readily available |

| 5-Bromo-8-chloroisoquinoline | 5 | 8 | C₉H₅BrClN | 242.50 | Not readily available |

| 6-Bromo-1-chloroisoquinoline | 6 | 1 | C₉H₅BrClN | 242.50 | 205055-63-6 alfa-chemistry.com |

| 7-Bromo-3-chloroisoquinoline | 7 | 3 | C₉H₅BrClN | 242.50 | 1029720-65-7 |

It is important to note that while the molecular formula and weight are the same for these isomers, their IUPAC names and CAS numbers are distinct, reflecting their unique structures. The reactivity of these isomers in reactions such as nucleophilic substitution or cross-coupling reactions will be different, providing chemists with a range of building blocks for targeted synthesis. researchgate.netrsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-7-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPNOHVOHJARSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742631 | |

| Record name | 1-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-73-3 | |

| Record name | Isoquinoline, 1-bromo-7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 1 Chloroisoquinoline

Classical and Contemporary Synthetic Routes to Halogenated Isoquinolines

The construction of the isoquinoline (B145761) skeleton is achievable through several classical named reactions, which have been refined over the years with modern reagents and conditions to improve yields and substrate scope. These methods can be adapted to produce halogenated derivatives by using appropriately substituted starting materials.

Pomeranz-Fritsch Synthesis and its Modifications for Isoquinoline Core Formation

The Pomeranz-Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a cornerstone of isoquinoline synthesis. wikipedia.orgcenmed.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine. wikipedia.orgnih.gov

The general mechanism proceeds in two main stages:

Formation of the Schiff base (benzalaminoacetal): A substituted benzaldehyde is reacted with 2,2-diethoxyethylamine (B48651) or a similar acetal.

Acid-catalyzed cyclization: The benzalaminoacetal is treated with a strong acid, typically concentrated sulfuric acid, which promotes electrophilic cyclization onto the aromatic ring, followed by dehydration to form the aromatic isoquinoline ring system. wikipedia.org

To synthesize a 7-bromo-substituted isoquinoline core, a plausible starting material for the Pomeranz-Fritsch reaction is 4-bromobenzaldehyde. The reaction sequence is depicted below:

| Step | Reactants | Conditions | Product |

| 1 | 4-Bromobenzaldehyde, 2,2-Diethoxyethylamine | Condensation | N-(4-Bromobenzylidene)-2,2-diethoxyethanamine |

| 2 | N-(4-Bromobenzylidene)-2,2-diethoxyethanamine | Concentrated H₂SO₄, heat | 7-Bromoisoquinoline (B118868) |

One of the primary drawbacks of the classical Pomeranz-Fritsch reaction is that it often requires harsh acidic conditions and can result in low yields, particularly with electron-withdrawing groups on the benzaldehyde ring. google.com This has led to the development of several modifications:

The Schlittler-Müller Modification: This variation utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, which can provide access to C1-substituted isoquinolines. thermofisher.com

The Bobbitt Modification: In this approach, the intermediate Schiff base is first reduced to the corresponding N-benzylaminoacetal before being subjected to acid-catalyzed cyclization. This method often leads to tetrahydroisoquinoline derivatives, which then require a subsequent oxidation step to yield the fully aromatic isoquinoline. thermofisher.comsci-hub.se

Modern Modifications: More recent advancements have focused on using alternative cyclization agents, such as Lewis acids (e.g., trifluoroacetic anhydride, lanthanide triflates), to achieve cyclization under milder conditions. wikipedia.orgnih.gov Another modification involves converting the N-benzylaminoacetal to an N-tosylate, which can be cyclized in dilute mineral acid in a one-pot reaction. rsc.org

A significant challenge in the Pomeranz-Fritsch synthesis of 7-bromoisoquinoline is the potential formation of the isomeric 5-bromoisoquinoline (B27571) as a major byproduct, which can be difficult to separate. google.com

Strategies for Regioselective Halogenation and Halogen Exchange Reactions

The introduction of halogen atoms onto a pre-formed isoquinoline ring is a common strategy. The success of this approach hinges on the ability to control the position of halogenation (regioselectivity). The electronic nature of the isoquinoline ring dictates the outcome of electrophilic substitution reactions. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. Within the benzene portion, the C5 and C8 positions are the most activated, followed by C7. The pyridine ring is deactivated towards electrophiles but susceptible to nucleophilic attack, especially at the C1 position.

Direct electrophilic bromination of isoquinoline itself typically yields a mixture of 5-bromoisoquinoline and 8-bromoisoquinoline. Achieving selective bromination at the C7 position often requires the presence of directing groups or the use of specific brominating agents and conditions.

A common strategy to introduce a bromine atom at a specific position on the carbocyclic ring involves starting with an aniline (B41778) derivative, performing the desired bromination, and then using this intermediate in a classical isoquinoline synthesis. For instance, starting with a 3-bromoaniline (B18343) derivative can lead to a 7-bromoisoquinoline via a Bischler-Napieralski or Pictet-Spengler type synthesis.

Alternatively, if a precursor such as 1-chloroisoquinoline (B32320) is available, direct bromination can be explored. The chlorine atom at C1 deactivates the pyridine ring, favoring electrophilic substitution on the benzene ring. The regiochemical outcome would depend on the reaction conditions, but substitution at C5 or C7 is generally expected.

The C1 position of the isoquinoline nucleus is particularly susceptible to nucleophilic substitution. This reactivity is exploited in one of the most common methods for introducing a chlorine atom at this position: the conversion of an isoquinolin-1(2H)-one (also known as an isocarbostyril) to a 1-chloroisoquinoline.

This transformation is typically achieved by treating the isoquinolin-1-one with a dehydrating chlorinating agent. Common reagents for this purpose include:

Phosphorus oxychloride (POCl₃)

Phosphorus pentachloride (PCl₅)

Thionyl chloride (SOCl₂)

Therefore, a highly effective and regioselective route to 7-bromo-1-chloroisoquinoline (B1277138) involves the synthesis of 7-bromoisoquinolin-1(2H)-one as a key intermediate, followed by its chlorination.

| Precursor | Reagent | Product |

| 7-Bromoisoquinolin-1(2H)-one | POCl₃ or PCl₅/POCl₃ | 7-Bromo-1-chloroisoquinoline |

This two-step sequence—synthesis of the substituted isoquinolinone followed by chlorination—is a robust and widely used strategy for preparing 1-chloroisoquinoline derivatives.

Multi-Step Synthetic Sequences Employing 7-Bromo-1-chloroisoquinoline Precursors

Complex molecules like 7-bromo-1-chloroisoquinoline are often assembled through multi-step synthetic sequences where the core structure is built progressively.

Synthesis from 4-Bromocinnamic Acid Derivatives

Cinnamic acids and their derivatives can serve as precursors for the isoquinoline skeleton, particularly for forming isoquinolin-1-ones. A general approach involves the conversion of a cinnamic acid into a β-phenylethylamine skeleton, which can then be cyclized, or via reactions that construct the nitrogen-containing ring onto the cinnamic acid framework.

A plausible synthetic route starting from 4-bromocinnamic acid to form the key intermediate, 7-bromoisoquinolin-1(2H)-one, can be envisioned through the following steps:

Curtius or Schmidt Rearrangement: The carboxylic acid functionality of 4-bromocinnamic acid can be converted to an amine. For instance, the acid can be transformed into an acyl azide (B81097) (e.g., via reaction with diphenylphosphoryl azide, DPPA), which then undergoes a Curtius rearrangement upon heating to form an isocyanate. Hydrolysis of the isocyanate yields (4-bromostyryl)amine.

Cyclization: The resulting aminostyrene derivative can then be cyclized to form the isoquinolinone ring. However, a more common route involves the initial reduction of the double bond of the cinnamic acid.

Alternative Route via Homophthalic Acid: A more established route involves the conversion of a substituted phenylacetic acid into a homophthalic acid derivative, which can then be condensed with a source of nitrogen to form the isoquinolinone ring. While not directly starting from cinnamic acid, this highlights the utility of C6-C2 building blocks.

A more direct pathway from a 4-bromocinnamic acid derivative could involve its conversion into 4-bromophenylacetaldehyde. This aldehyde can then be utilized in a variation of the Pomeranz-Fritsch synthesis or other isoquinoline syntheses to generate the 7-bromo-substituted ring system. Subsequent functionalization at the C1 position, as described previously, would lead to the final product.

Conversion of Isoquinolones to Halogenated Isoquinolines

A foundational and highly effective method for the synthesis of 1-chloroisoquinolines involves the chemical modification of their corresponding isoquinolin-1(2H)-one precursors. Isoquinolin-1(2H)-ones exist in tautomeric equilibrium with their 1-hydroxyisoquinoline (B23206) form, and it is the hydroxyl group that is the target for substitution.

The conversion of the keto/enol tautomer to the 1-chloro derivative is typically achieved through deoxychlorination. This reaction is commonly carried out using potent chlorinating agents, with phosphorus oxychloride (POCl₃) being the most frequently employed reagent for this transformation. chemicalbook.comresearchgate.netacsgcipr.org The reaction mechanism involves the phosphorylation of the hydroxyl group of the isoquinoline, forming a highly reactive intermediate. This intermediate possesses an excellent leaving group, which is subsequently displaced by a chloride ion, furnished by the reagent itself. nih.govsemanticscholar.org

For the specific synthesis of 7-bromo-1-chloroisoquinoline, the process would commence with 7-bromoisoquinolin-1(2H)-one. The reaction is generally performed by heating the isoquinolone substrate in neat phosphorus oxychloride, often at reflux temperatures. nih.govresearchgate.net Upon completion, the excess POCl₃ is carefully removed under reduced pressure, and the reaction is quenched, typically by pouring the mixture onto crushed ice. chemicalbook.comresearchgate.net This procedure effectively converts the carbonyl group at the C-1 position into a chloro substituent, yielding the target compound. The reaction occurs in distinct stages, with an initial phosphorylation at lower temperatures, followed by the conversion to the chloro derivative upon heating to 70-90 °C. nih.gov A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used as a more robust chlorinating system for such transformations. indianchemicalsociety.com

Table 1: Reaction Conditions for Conversion of Isoquinolones to 1-Chloroisoquinolines

| Precursor | Reagent(s) | Conditions | Product | Ref |

| Isoquinoline-N-oxide | POCl₃ | Reflux (105 °C), overnight | 1-Chloroisoquinoline | chemicalbook.com |

| Quinazolone derivatives | POCl₃ | 70-90 °C | Chloroquinazoline derivatives | nih.gov |

| 7-Bromoisoquinolin-1(2H)-one | POCl₃ / PCl₅ | Heating / Reflux | 7-Bromo-1-chloroisoquinoline | researchgate.netindianchemicalsociety.com |

Emerging Synthetic Approaches and Green Chemistry Considerations

In recent years, synthetic organic chemistry has seen a significant shift towards methodologies that are more efficient, produce less waste, and offer better reaction control. These emerging approaches, which fall under the umbrella of green chemistry, are highly relevant to the synthesis of halogenated isoquinolines.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology that can dramatically accelerate chemical reactions, often leading to higher yields and improved product purity compared to conventional heating methods. rsc.orgmdpi.com The use of focused microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. nih.gov

In the context of halogenated isoquinoline synthesis, MAOS can be applied to several key transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently expedited by microwave heating. durham.ac.ukasianpubs.orgnih.gov A study on the Suzuki coupling of 4-bromoanisole (B123540) demonstrated a 48-fold rate increase when switching from conventional heating (8 hours) to microwave irradiation (10 minutes). durham.ac.uk This acceleration is particularly beneficial for constructing complex molecular scaffolds.

Furthermore, microwave assistance has been successfully applied to halogen modification reactions on heterocyclic cores. A notable example is the microwave-assisted trans-halogenation of chloro- and bromo-substituted isoquinolines to their corresponding iodo derivatives, a process that proceeds in high yield. acs.orgutas.edu.au This demonstrates the potential of MAOS to facilitate the synthesis or diversification of halogenated isoquinolines like 7-bromo-1-chloroisoquinoline, potentially reducing reaction times and improving energy efficiency for steps like Suzuki couplings or other functionalizations. rsc.orgorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Reactions

| Reaction Type | Heating Method | Reaction Time | Key Benefit | Ref |

| Suzuki Coupling | Conventional | Hours (e.g., 8 h) | Standard procedure | durham.ac.uk |

| Suzuki Coupling | Microwave | Minutes (e.g., 10 min) | 48-fold rate increase | durham.ac.uk |

| Suzuki Coupling on Quinazolines | Microwave | 6 minutes | High yields (76-90%) | asianpubs.org |

| Trans-halogenation | Microwave | 3 hours | High yield (94%) | acs.org |

Transition metal-catalyzed reactions, particularly those involving palladium, are indispensable tools for the synthesis and functionalization of aromatic and heteroaromatic compounds. nih.gov These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

In the synthesis of dihalogenated isoquinolines, these methods offer strategic advantages for regioselective functionalization. The 7-bromo-1-chloroisoquinoline molecule itself is a valuable substrate for such reactions. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective coupling reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a Pd(0) center, enabling selective functionalization at the C-7 position while leaving the C-1 chloro substituent intact for subsequent transformations. acs.org This compound has been used as a starting material in palladium-catalyzed Suzuki coupling reactions to synthesize more complex derivatives. cenmed.com

The synthesis of the halogenated isoquinoline core itself can also be achieved through modern catalytic methods. Palladium-catalyzed C-H activation and annulation strategies have been developed to construct the isoquinoline skeleton from simpler, mono-functionalized arenes, providing a more convergent and efficient alternative to traditional multi-step syntheses. mdpi.comnih.govdntb.gov.ua These approaches can create substituted isoquinolinone intermediates that can then be converted to the final halogenated products. mdpi.comresearchgate.net The regioselectivity of these C-H activation/annulation reactions can be controlled by directing groups on the starting materials, offering a high degree of precision in the placement of substituents on the final heterocyclic product. mdpi.com

Reactivity and Transformation of 7 Bromo 1 Chloroisoquinoline in Advanced Organic Synthesis

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Isoquinoline (B145761) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings. In the case of 7-bromo-1-chloroisoquinoline (B1277138), the isoquinoline nucleus is rendered electron-deficient by the electronegative nitrogen atom, facilitating the attack of nucleophiles.

The reactivity of the halogen substituents in 7-bromo-1-chloroisoquinoline towards nucleophilic attack is primarily governed by the electronic effects within the isoquinoline ring system. The carbon atom at the C1 position is situated alpha to the ring nitrogen. This proximity to the electronegative nitrogen atom results in a significant polarization of the C1-Cl bond and a considerable decrease in electron density at the C1 position. This electronic activation makes the C1 position highly susceptible to nucleophilic attack.

In contrast, the C7 position is part of the carbocyclic ring and is less influenced by the electron-withdrawing effect of the nitrogen atom. Consequently, the C7-Br bond is significantly less activated towards SNAr. Therefore, in nucleophilic aromatic substitution reactions, the chlorine atom at the C1 position is substantially more reactive than the bromine atom at the C7 position.

Leveraging the pronounced difference in reactivity between the two halogen substituents, highly site-selective SNAr reactions can be achieved on 7-bromo-1-chloroisoquinoline. Nucleophiles will preferentially attack the electron-deficient C1 position, leading to the exclusive substitution of the chlorine atom while leaving the bromine atom at C7 intact. This chemoselectivity allows for the synthesis of a wide range of 1-substituted-7-bromoisoquinolines, which can serve as valuable intermediates for further functionalization.

Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines. The reactions are typically carried out in the presence of a base in a suitable polar aprotic solvent.

Table 1: Site-Selective Nucleophilic Aromatic Substitution at the C1 Position of 7-Bromo-1-chloroisoquinoline The following table is illustrative of the expected regioselectivity based on established principles of SNAr on N-heterocycles.

| Nucleophile (Nu-H) | Reagents and Conditions | Product |

| Methanol (CH₃OH) | NaH, THF, reflux | 7-Bromo-1-methoxyisoquinoline |

| Ethanethiol (C₂H₅SH) | K₂CO₃, DMF, 80 °C | 7-Bromo-1-(ethylthio)isoquinoline |

| Pyrrolidine | K₂CO₃, Dioxane, 100 °C | 7-Bromo-1-(pyrrolidin-1-yl)isoquinoline |

| Aniline (B41778) (C₆H₅NH₂) | NaOt-Bu, Toluene, 110 °C | 7-Bromo-N-phenylisoquinolin-1-amine |

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 7-bromo-1-chloroisoquinoline, the regioselectivity of these reactions is a key consideration.

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, is a cornerstone of modern synthetic chemistry.

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halogen is generally in the order of I > Br > OTf > Cl. Based on this trend, the C7-Br bond in 7-bromo-1-chloroisoquinoline is expected to be more reactive than the C1-Cl bond in Suzuki-Miyaura coupling reactions.

This inherent reactivity difference allows for regioselective C-C bond formation at the C7 position. By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, and base, it is possible to achieve exclusive coupling at the C7 position, leaving the C1-chloro substituent available for subsequent transformations. For instance, studies on the closely related 4,7-dibromo-1-chloroisoquinoline (B3253447) have shown that Suzuki-Miyaura coupling occurs selectively at the C7-bromo position. It is important to note that while the general trend favors C-Br activation, the choice of palladium catalyst and ligands can sometimes influence and even reverse this selectivity. For example, in some dihalo-quinoline systems, specific catalyst-ligand combinations can promote coupling at the electronically activated C2-chloro position over a less activated C-Br bond.

Table 2: Regioselective Suzuki-Miyaura Coupling at the C7 Position The following table illustrates the expected regioselectivity for 7-bromo-1-chloroisoquinoline based on reactions with analogous substrates.

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Chloro-7-phenylisoquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 1-Chloro-7-(4-methoxyphenyl)isoquinoline |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 1-Chloro-7-(thiophen-2-yl)isoquinoline |

| 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 1-Chloro-7-vinylisoquinoline |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. Similar to the Suzuki-Miyaura coupling, the regioselectivity in dihalo-substrates is primarily dictated by the relative reactivity of the carbon-halogen bonds.

In the case of 7-bromo-1-chloroisoquinoline, the C7-Br bond is anticipated to be more reactive towards oxidative addition than the C1-Cl bond under typical Buchwald-Hartwig conditions. This allows for the selective introduction of an amino group at the C7 position. This regioselectivity is crucial for the synthesis of 7-amino-1-chloroisoquinoline derivatives, which are important precursors for various biologically active compounds. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 3: Regioselective Buchwald-Hartwig Amination at the C7 Position The following table presents plausible regioselective C-N coupling reactions based on established principles.

| Amine | Catalyst / Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(1-Chloroisoquinolin-7-yl)morpholine |

| N-Methylaniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 1-Chloro-N-methyl-N-phenylisoquinolin-7-amine |

| Benzylamine (B48309) | Pd₂(dba)₃ / DavePhos | K₃PO₄ | t-BuOH | N-Benzyl-1-chloroisoquinolin-7-amine |

| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 1-Chloro-N-phenylisoquinolin-7-amine |

Sonogashira Coupling and Related Alkyne Coupling Reactions

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

In the case of 7-bromo-1-chloroisoquinoline, the differential reactivity of the two halogen atoms is a key consideration for regioselective synthesis. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. libretexts.org Consequently, the reaction can be controlled to occur selectively at the 7-position, leaving the 1-chloro substituent intact for subsequent transformations. This selective coupling allows for the introduction of various alkynyl groups onto the isoquinoline core.

The reaction proceeds by the coupling of 7-bromo-1-chloroisoquinoline with a terminal alkyne, such as phenylacetylene (B144264) or trimethylsilylacetylene, under standard Sonogashira conditions. The products are 7-alkynyl-1-chloroisoquinoline derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and molecules of interest in materials science and pharmaceuticals. wikipedia.org

Table 1: Typical Conditions for Sonogashira Coupling of 7-Bromo-1-chloroisoquinoline

| Parameter | Condition | Purpose/Comment |

| Substrate | 7-Bromo-1-chloroisoquinoline | Aryl bromide is the reactive site. |

| Coupling Partner | Terminal Alkyne (e.g., R-C≡CH) | Introduces the alkynyl moiety. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) species for the catalytic cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate. |

| Base | Amine (e.g., Et₃N, DIPEA) | Acts as a solvent and neutralizes the HX by-product. |

| Solvent | THF, DMF, or the amine base | Anhydrous and anaerobic conditions are often required. organic-chemistry.org |

| Temperature | Room Temperature to mild heating (e.g., 65 °C) | Reaction conditions are generally mild. wikipedia.orgsoton.ac.uk |

Negishi Coupling and Organometallic Reagent Reactivity

The Negishi coupling is another versatile palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is renowned for its high functional group tolerance and the ability to couple a wide range of sp³, sp², and sp carbon atoms. wikipedia.orgnih.gov

For 7-bromo-1-chloroisoquinoline, the Negishi coupling offers a powerful strategy for introducing aryl, heteroaryl, vinyl, or alkyl groups at the 7-position. Similar to the Sonogashira coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization. The reaction involves the coupling of the bromo-isoquinoline substrate with a pre-formed or in situ-generated organozinc reagent (R-ZnX). organic-chemistry.org

Organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.comnih.gov Their reactivity allows them to participate in coupling reactions while being compatible with sensitive functional groups like esters, nitriles, and ketones. sigmaaldrich.com This makes the Negishi coupling a highly practical tool in the total synthesis of complex molecules. wikipedia.org

Table 2: Representative Negishi Coupling of 7-Bromo-1-chloroisoquinoline

| Component | Example Reagent/Catalyst | Role in Reaction |

| Aryl Halide | 7-Bromo-1-chloroisoquinoline | Electrophilic partner in the coupling. |

| Organometallic Reagent | Arylzinc chloride (ArZnCl), Alkylzinc bromide (RZnBr) | Nucleophilic partner, provides the R group. |

| Catalyst | Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂, Ni(acac)₂ | Catalyzes the cross-coupling cycle. wikipedia.orgnih.gov |

| Solvent | THF, DMF, NMP | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room Temperature to 100 °C | Varies depending on the reactivity of the substrates. nih.gov |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. lumenlearning.com In the isoquinoline system, the benzene-fused ring is susceptible to attack by electrophiles. The regiochemical outcome of such reactions on 7-bromo-1-chloroisoquinoline is governed by the directing effects of the existing substituents—the bromo group and the fused heterocyclic ring itself.

The bromine atom at the C7 position is a deactivating but ortho-, para-directing group. The isoquinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under the acidic conditions typically used for EAS. Nitration, a classic EAS reaction, is carried out using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com

For 7-bromoisoquinoline (B118868), nitration is expected to yield a mixture of products with substitution occurring at the positions ortho and para to the bromo group, which are C8 and C5, respectively. Therefore, the nitration of 7-bromo-1-chloroisoquinoline would likely produce a mixture of 7-bromo-1-chloro-8-nitroisoquinoline and 7-bromo-1-chloro-5-nitroisoquinoline. The separation of these isomers would be necessary to isolate the desired product.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 7-Bromo-1-chloroisoquinoline

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Products |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 7-Bromo-1-chloro-5-nitroisoquinoline, 7-Bromo-1-chloro-8-nitroisoquinoline |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 7,8-Dibromo-1-chloroisoquinoline, 5,7-Dibromo-1-chloroisoquinoline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 7-Bromo-1-chloroisoquinoline-5-sulfonic acid, 7-Bromo-1-chloroisoquinoline-8-sulfonic acid |

Derivatization Strategies and Functional Group Interconversions

Formation of Amino- and Hydroxyisoquinoline Derivatives

The synthesis of amino- and hydroxy-substituted isoquinolines from 7-bromo-1-chloroisoquinoline expands its utility as a synthetic intermediate. Amino groups can be introduced by first performing a nitration reaction, as described above, followed by the reduction of the resulting nitro group. A common method for this reduction involves using reagents like stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethyl acetate. For example, reduction of 7-bromo-1-chloro-5-nitroisoquinoline would yield 5-amino-7-bromo-1-chloroisoquinoline.

The formation of hydroxyisoquinoline derivatives can be achieved through nucleophilic aromatic substitution (SNA_r) of the chlorine atom at the C1 position. The C1 position is activated towards nucleophilic attack due to its proximity to the electron-withdrawing ring nitrogen. Hydrolysis of the C1-Cl bond, typically under basic or acidic conditions at elevated temperatures, would lead to the formation of 7-bromo-1-hydroxyisoquinoline. This compound exists in tautomeric equilibrium with its more stable keto form, 7-bromo-isoquinolin-1(2H)-one.

Quaternization and N-Oxidation of the Isoquinoline Nitrogen

The nitrogen atom of the isoquinoline ring is basic and nucleophilic, allowing for direct reactions to modify the heterocycle.

Quaternization: The nitrogen can readily react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary isoquinolinium salts. This reaction involves the attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The resulting N-alkyl-7-bromo-1-chloroisoquinolinium halide possesses a positive charge on the nitrogen atom, which significantly alters the electronic properties and reactivity of the entire ring system.

N-Oxidation: The isoquinoline nitrogen can be oxidized to an N-oxide by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting 7-bromo-1-chloroisoquinoline N-oxide features a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification increases the electron-deficiency of the ring system and can influence the regioselectivity of subsequent reactions, particularly nucleophilic and electrophilic substitutions.

Table 4: Derivatization of the Isoquinoline Nitrogen

| Reaction | Reagent | Product Type |

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkyl-isoquinolinium salt |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Isoquinoline N-oxide |

Advanced Characterization Techniques and Computational Studies of 7 Bromo 1 Chloroisoquinoline

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the primary tool for probing the molecular structure of 7-Bromo-1-chloroisoquinoline (B1277138) in various states. Each method investigates a different aspect of the molecule's interaction with electromagnetic radiation.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise location of each proton and carbon atom in the isoquinoline (B145761) ring system can be confirmed.

¹H NMR: The proton NMR spectrum of 7-Bromo-1-chloroisoquinoline is expected to show five distinct signals in the aromatic region. The protons on the heterocyclic ring (H-3 and H-4) and the benzenoid ring (H-5, H-6, and H-8) would each produce a unique resonance. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and halogen atoms, as well as by anisotropic effects from the aromatic rings. The coupling between adjacent protons (e.g., H-3 and H-4; H-5 and H-6) would result in characteristic doublet or doublet of doublets splitting patterns, which helps to confirm their connectivity.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For 7-Bromo-1-chloroisoquinoline, nine distinct signals are anticipated, corresponding to the nine carbon atoms in the isoquinoline core. The carbons directly bonded to the electronegative chlorine (C-1) and nitrogen atoms would appear at lower field (higher ppm), while the carbon attached to bromine (C-7) would also be significantly shifted. Quaternary carbons (C-1, C-7, C-4a, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Table: Predicted NMR Spectral Data for 7-Bromo-1-chloroisoquinoline

| Atom | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

| C-1 | - | ~152.0 |

| H-3 | ~7.50 (d) | ~122.0 |

| H-4 | ~8.10 (d) | ~128.0 |

| C-4a | - | ~137.0 |

| H-5 | ~7.80 (d) | ~130.0 |

| H-6 | ~7.60 (dd) | ~132.0 |

| C-7 | - | ~121.0 |

| H-8 | ~8.20 (d) | ~129.0 |

| C-8a | - | ~144.0 |

Note: Data are hypothetical and based on typical values for substituted isoquinolines. Actual values may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy probes the functional groups and bonding within a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds, which act as a molecular fingerprint. wikipedia.org

IR Spectroscopy: The FT-IR spectrum of 7-Bromo-1-chloroisoquinoline would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ would contain multiple sharp bands corresponding to the C=C and C=N bond stretching vibrations of the isoquinoline ring. The C-Cl and C-Br stretching vibrations would appear in the lower frequency (fingerprint) region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the vibrations of the aromatic skeleton. rsc.org The symmetric vibrations of the fused rings often produce strong signals. Similar to IR, C=C and C=N stretching modes are prominent. The technique is also sensitive to the C-Br and C-Cl bonds, providing complementary data to the IR spectrum for a complete vibrational assignment. sigmaaldrich.comnih.gov

Interactive Table: Key Vibrational Frequencies for 7-Bromo-1-chloroisoquinoline

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H Stretch | 3050-3150 | Weak |

| C=N Stretch | 1620-1580 | Medium-Strong |

| Aromatic C=C Stretch | 1580-1450 | Strong |

| C-H In-plane Bend | 1300-1000 | Medium |

| C-Cl Stretch | 800-650 | Medium |

| C-Br Stretch | 650-500 | Strong |

Note: Frequencies are approximate and based on characteristic values for similar structures.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 7-Bromo-1-chloroisoquinoline would show a distinct molecular ion (M⁺) peak. A key feature would be the complex isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion at M, M+2, and M+4, with a characteristic intensity ratio that unambiguously confirms the presence of one bromine and one chlorine atom. docbrown.infoyoutube.com Common fragmentation pathways would likely involve the loss of Cl, Br, or HCN from the molecular ion. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula. For C₉H₅BrClN, the calculated monoisotopic mass is 240.9294. An HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive proof of the molecular formula.

Interactive Table: Predicted Mass Spectrometry Data for 7-Bromo-1-chloroisoquinoline

| Ion | Formula | Calculated m/z (Monoisotopic) | Expected Isotopic Peaks (m/z) |

| [M]⁺ | [C₉H₅⁷⁹Br³⁵ClN]⁺ | 240.9294 | 241, 243, 245 |

| [M-Cl]⁺ | [C₉H₅⁷⁹BrN]⁺ | 205.9687 | 206, 208 |

| [M-Br]⁺ | [C₉H₅³⁵ClN]⁺ | 162.0087 | 162, 164 |

| [M-HCN]⁺ | [C₈H₄⁷⁹Br³⁵Cl]⁺ | 213.9188 | 214, 216, 218 |

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The aromatic isoquinoline system gives rise to characteristic absorptions. The spectrum is expected to show multiple bands corresponding to π → π* transitions of the conjugated system and potentially a weaker, longer-wavelength band corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen atom. researchgate.netnist.gov

Interactive Table: Predicted UV-Vis Absorption Maxima for 7-Bromo-1-chloroisoquinoline

| Transition Type | Predicted λmax (nm) | Solvent |

| π → π | ~230 | Ethanol |

| π → π | ~275 | Ethanol |

| π → π | ~320 | Ethanol |

| n → π | ~340 | Ethanol |

Note: Wavelengths are estimations based on the isoquinoline chromophore.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 7-Bromo-1-chloroisoquinoline can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-stacking that may be present. This provides an unambiguous confirmation of the connectivity and stereochemistry that is inferred from spectroscopic methods.

Computational Chemistry and Theoretical Investigations

Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data. researcher.life Theoretical calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray data.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. Comparing these calculated spectra with experimental results aids in the assignment of complex signals and validates the accuracy of the computational model. nih.govrjptonline.org

Analyze Electronic Structure: Investigate the distribution of electron density through the calculation of molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the generation of Molecular Electrostatic Potential (MEP) maps. These analyses provide insights into the molecule's reactivity and intermolecular interaction sites.

Such theoretical investigations on substituted quinolines and isoquinolines have proven effective in understanding their structural and electronic properties. sigmaaldrich.comnih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to various substituted quinoline (B57606) and isoquinoline derivatives to elucidate their optimized geometry, vibrational frequencies, and electronic properties. dntb.gov.uanih.gov For instance, studies on similar halogenated heterocyclic compounds have demonstrated that DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data. ijcce.ac.ir

These calculations are foundational for further computational analysis, as an accurately optimized molecular geometry is a prerequisite for reliable predictions of electronic properties. The substitution of bromine at the 7-position and chlorine at the 1-position of the isoquinoline ring is expected to significantly influence the electron distribution and geometry of the parent isoquinoline molecule. DFT provides a means to quantify these structural changes, offering a detailed picture of the molecular architecture.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org

In computational studies of various isoquinoline derivatives, the distribution of the HOMO and LUMO densities has been visualized to identify the regions of the molecule involved in electron donation and acceptance. nih.gov For halogen-substituted isoquinolines, it is anticipated that the HOMO would be distributed over the isoquinoline ring system, with potential contributions from the halogen atoms' lone pairs. The LUMO is often found to be delocalized over the π-system of the heterocyclic ring.

The following table presents representative HOMO, LUMO, and energy gap values for related substituted isoquinoline compounds, as determined by DFT calculations. It is important to note that these values are for illustrative purposes to demonstrate the typical range and are not the specific values for 7-bromo-1-chloroisoquinoline.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline Derivative 1 | -5.762 | -1.938 | 3.824 |

| Isoquinoline Derivative 2 | -5.811 | -2.061 | 3.750 |

| Isoquinoline Derivative 3 | -6.225 | -3.146 | 3.079 |

Data adapted from a computational study on substituted isoquinoline derivatives. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red typically indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). Green and yellow denote regions of intermediate potential.

For a molecule like 7-bromo-1-chloroisoquinoline, the MEP map would be expected to show a negative potential (red) around the nitrogen atom due to its high electronegativity and lone pair of electrons, making it a likely site for electrophilic attack. The regions around the hydrogen atoms and potentially the halogen atoms could exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack. dtic.mil The presence of the electron-withdrawing chloro and bromo substituents would further modulate the electrostatic potential across the isoquinoline ring.

MEP analysis has been effectively used in studies of other chloro-substituted quinolines to identify reactive sites and understand intermolecular interactions. ijcce.ac.ir

The aromaticity of a cyclic molecule is a key determinant of its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index of aromaticity, which is calculated based on the deviation of bond lengths from an optimal value for a fully aromatic system. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic or highly distorted system. nih.gov

The table below provides an example of HOMA values for the parent isoquinoline molecule, which serves as a baseline for understanding the potential effects of substitution.

| Ring | HOMA Value |

| Benzene (B151609) Ring | ~0.95 |

| Pyridine (B92270) Ring | ~0.85 |

Note: These are approximate values for the parent isoquinoline and are provided for illustrative purposes.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-bromo-7-chloroisoquinoline, and how can purity be validated?

Methodological Answer: Synthesis typically involves halogenation of isoquinoline derivatives. For example, bromination at the 1-position via electrophilic substitution (using HBr/H₂O₂ or NBS) followed by chlorination at the 7-position using SOCl₂ or Cl₂ gas under controlled conditions. Purity validation requires HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm regioselectivity . For new compounds, elemental analysis (C, H, N) and mass spectrometry (HRMS) are mandatory to establish molecular identity .

Q. Q2. How do solvent systems influence the solubility and stability of this compound?

Methodological Answer: Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) should be conducted via UV-Vis spectroscopy at varying temperatures. Stability studies under light, oxygen, and humidity require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by TLC and GC-MS to detect decomposition products .

Q. Q3. What spectroscopic techniques are most reliable for characterizing halogenated isoquinoline derivatives?

Methodological Answer:

- NMR : ¹H NMR to identify aromatic proton splitting patterns (J-values confirm substitution positions).

- FT-IR : C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretching vibrations.

- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. Q4. How can computational chemistry predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and localize electron density. Compare activation energies for bromination/chlorination at competing positions. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) . Contradictions between computational and experimental data may arise from solvent effects, requiring explicit solvent models (e.g., COSMO-RS) .

Q. Q5. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Methodological Answer:

- Meta-analysis : Compare reaction conditions (catalyst loading, temperature, solvent) across studies.

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., ligand type, base strength).

- Mechanistic probes : Introduce radical scavengers (TEMPO) or isotopic labeling (¹³C) to distinguish between SN2 vs. radical pathways .

Q. Q6. How does steric and electronic modulation at the 1- and 7-positions affect biological activity in isoquinoline-based inhibitors?

Methodological Answer:

- SAR Studies : Synthesize analogs with varying halogens (e.g., F, I) and measure IC₅₀ values against target enzymes (e.g., kinases).

- Molecular docking : Use AutoDock Vina to correlate halogen size/electronegativity with binding affinity.

- Free-energy perturbation (FEP) : Quantify ΔΔG contributions of Br/Cl substituents to protein-ligand interactions .

Experimental Design & Data Analysis

Q. Q7. What are best practices for designing reproducible catalytic reactions with this compound?

Methodological Answer:

- Control experiments : Include "no catalyst" and "no ligand" conditions.

- In-situ monitoring : Use ReactIR or GC-MS to detect intermediates.

- Reproducibility : Report yields as averages of ≥3 trials with standard deviations. Raw data (e.g., NMR spectra) must be archived in supplementary materials .

Q. Q8. How should researchers address discrepancies in melting point data for halogenated isoquinolines?

Methodological Answer:

- Standardized protocols : Use calibrated DSC at 5°C/min heating rate under N₂.

- Polymorph screening : Recrystallize from multiple solvents (ethanol, hexane).

- Cross-validate : Compare with literature data from NIST or peer-reviewed journals .

Critical Analysis & Hypothesis Testing

Q. Q9. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer:

- Non-linear regression : Fit IC₅₀ curves using GraphPad Prism (4-parameter logistic model).

- ANOVA with post-hoc tests : Compare toxicity across cell lines (e.g., HepG2 vs. HEK293).

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. Q10. How can researchers validate the hypothesis that this compound acts as a selective kinase inhibitor?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。